methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
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Overview
Description
Methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with the molecular formula C24H18BrNO6 and a molecular weight of 496.318 g/mol . This compound is notable for its unique structure, which includes a bromobenzoyl group, a furan ring, and a pyrrole ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.
Coupling with furan: The 4-bromobenzoyl chloride is then reacted with furan in the presence of a base to form the furan-substituted intermediate.
Cyclization: The furan-substituted intermediate undergoes cyclization with a suitable reagent to form the pyrrole ring.
Esterification: Finally, the compound is esterified with methanol to form the methyl ester.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives with modified functional groups.
Scientific Research Applications
Methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with molecular targets in biological systems. The compound’s bromobenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The furan and pyrrole rings may also contribute to its binding affinity and specificity for certain molecular targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can be compared with similar compounds such as:
- Methyl 4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- Methyl 4-[3-(2-furoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
These compounds share similar structural features but differ in the substituents on the benzoyl and furan rings, which can affect their chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 4-[(3E)-3-[(4-bromophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-4,5-dioxopyrrolidin-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO6/c1-31-24(30)16-6-4-14(5-7-16)20-19(21(27)15-8-10-17(25)11-9-15)22(28)23(29)26(20)13-18-3-2-12-32-18/h2-12,20,27H,13H2,1H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVUXTHUWIPWSX-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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